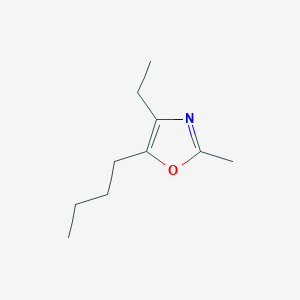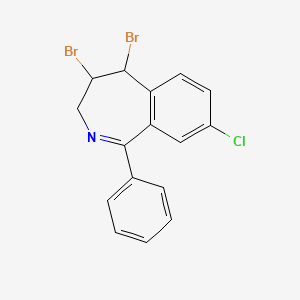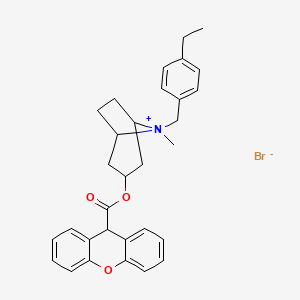![molecular formula C18H16N4O2 B14428988 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- CAS No. 79242-22-1](/img/structure/B14428988.png)
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- is an organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dyeing of textiles.
Méthodes De Préparation
The synthesis of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then reduced to 1-naphthylamine. The 1-naphthylamine is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with N-ethyl-4-aminonitrobenzene to form the final azo compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous medium at low temperatures to stabilize the diazonium salt and prevent decomposition.
Analyse Des Réactions Chimiques
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
Applications De Recherche Scientifique
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- has a wide range of scientific research applications:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify different compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological tissues, aiding in microscopic analysis.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems, where the dye can act as a carrier for therapeutic agents.
Industry: Apart from its use in textile dyeing, the compound is also used in the production of colored plastics, inks, and paints.
Mécanisme D'action
The mechanism of action of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- primarily involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with various substrates. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- can be compared with other azo dyes such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid tissues.
Sudan III: Used for staining lipids in biological samples.
The uniqueness of 1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]- lies in its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
79242-22-1 |
|---|---|
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N-ethyl-4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C18H16N4O2/c1-2-19-17-11-12-18(16-6-4-3-5-15(16)17)21-20-13-7-9-14(10-8-13)22(23)24/h3-12,19H,2H2,1H3 |
Clé InChI |
YGWYJCUSYCGSRX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)




![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

